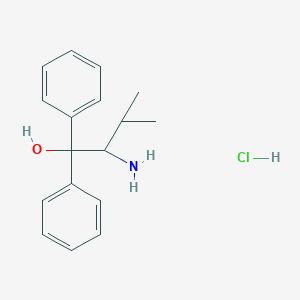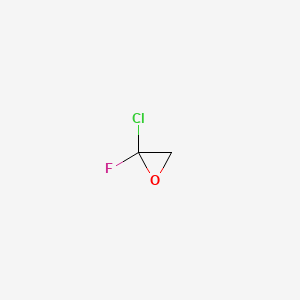
Benapryzine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benapryzine is a dialkylaminoethanol ester of diphenylacetic acid. It is a muscarinic cholinoceptor antagonist with negligible peripheral effects. This compound has been studied for its potential use in treating Parkinson’s disease due to its central anticholinergic activity .
Méthodes De Préparation
Benapryzine can be synthesized through a reaction involving methyl α,α-diphenylglycollate and 2-ethylpropylaminoethanol. The reaction is carried out in light petroleum with sodium methoxide as a catalyst. The methanol that separates during the reaction is removed, and the reaction mixture is washed with water and extracted with hydrochloric acid. The final product is obtained by making the solution alkaline and extracting the liberated base into ether .
Analyse Des Réactions Chimiques
Benapryzine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and ether. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: It is used as a model compound to study the effects of anticholinergic agents.
Biology: It has been used in studies to understand the role of cholinergic systems in the brain.
Industry: It is used in the production of other anticholinergic drugs.
Mécanisme D'action
Benapryzine exerts its effects by antagonizing muscarinic cholinoceptors, which are involved in the transmission of nerve impulses in the parasympathetic nervous system. By blocking these receptors, this compound reduces the activity of acetylcholine, a neurotransmitter that plays a key role in muscle contraction and other physiological processes .
Comparaison Avec Des Composés Similaires
Benapryzine is similar to other anticholinergic drugs such as benzhexol and procaine. it has unique properties that make it particularly effective in treating Parkinson’s disease. Unlike benzhexol, this compound has negligible peripheral effects, making it a safer option for patients .
Similar Compounds
- Benzhexol
- Procaine
- Atropine
This compound’s unique ability to reduce central cholinergic activity without significant peripheral effects sets it apart from these similar compounds .
Propriétés
Numéro CAS |
22487-42-9 |
|---|---|
Formule moléculaire |
C21H27NO3 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-[ethyl(propyl)amino]ethyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C21H27NO3/c1-3-15-22(4-2)16-17-25-20(23)21(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,24H,3-4,15-17H2,1-2H3 |
Clé InChI |
PYPJRLVCFAVWFR-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



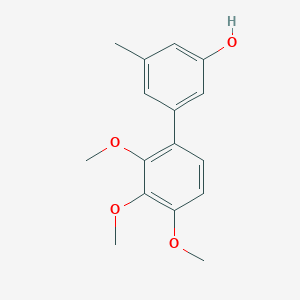
![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),4(9)-diene-3,10-dione](/img/structure/B12811275.png)
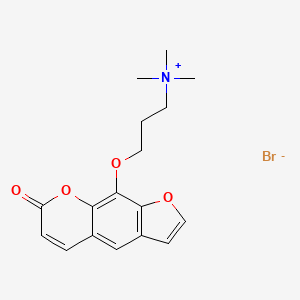
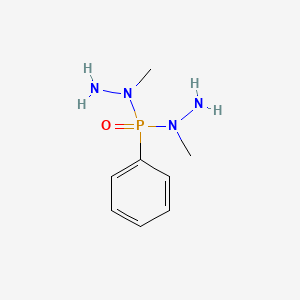


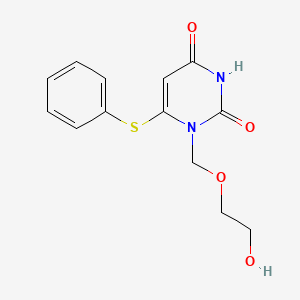
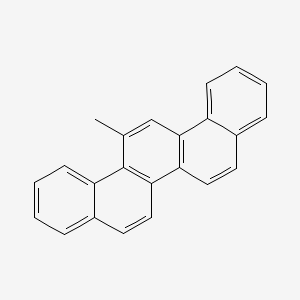

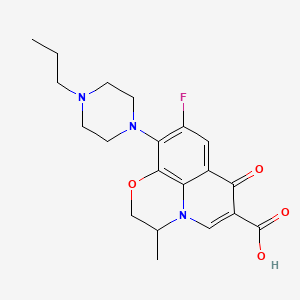
![4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid](/img/structure/B12811311.png)
